2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione typically involves the chlorination of 7-methoxy-5-methylnaphthalene-1,4-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and chemical properties .
Scientific Research Applications
2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to the disruption of cellular processes. It targets specific enzymes and proteins, inhibiting their function and leading to cell death in pathogenic organisms . The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione
- 2-(Bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione
Uniqueness
2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy and methyl groups contribute to its stability and solubility .
Properties
CAS No. |
89827-90-7 |
---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-11(6)10(14)5-9(13)12(8)15/h3-5H,1-2H3 |
InChI Key |
ANXDBCHHXXTTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.